molecular formula C9H6ClNO B12360189 6-chloro-8aH-isoquinolin-1-one

6-chloro-8aH-isoquinolin-1-one

Cat. No.: B12360189
M. Wt: 179.60 g/mol
InChI Key: XJBJPWHHSNQOSC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8aH-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This method utilizes a [4 + 2] annulation protocol, which is efficient and provides high atom-utilization and step-economy . Another method involves the use of dilithiated N-propenyl-ortho-toluamides or dilithiated 2-methyl-N-aryl-benzamides as intermediates .

Industrial Production Methods

Industrial production of isoquinolones, including this compound, often involves the use of metal catalysts to facilitate the cyclization reactions. The use of transition-metal-catalyzed aryl C-H activation and oxidative cyclocondensation of benzamides with alkynes has been reported as an efficient method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-chloro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-chloro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, some isoquinolones are known to inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

6-chloro-8aH-isoquinolin-1-one

InChI

InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H

InChI Key

XJBJPWHHSNQOSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC=NC(=O)C21)Cl

Origin of Product

United States

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